2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide
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Overview
Description
2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions.
Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the alkylation of the pyrazole ring with a tetrahydro-2H-pyran-2-ylmethyl halide in the presence of a base.
Formation of the nicotinamide core: The final step involves the coupling of the substituted pyrazole with 2-methoxy nicotinic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group on the nicotinamide core can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the nitro group can yield an amine.
Scientific Research Applications
2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide involves its interaction with specific molecular targets such as enzymes or receptors. The nicotinamide core can mimic the structure of nicotinamide adenine dinucleotide (NAD+), allowing it to inhibit enzymes that utilize NAD+ as a cofactor. This inhibition can lead to various biological effects, including modulation of metabolic pathways and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which is a simple amide derivative of nicotinic acid.
2-methoxy nicotinamide: A simpler derivative that lacks the pyrazole and tetrahydro-2H-pyran-2-yl groups.
Pyrazole derivatives: Compounds that contain the pyrazole ring but lack the nicotinamide core.
Uniqueness
2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)nicotinamide is unique due to its combination of a nicotinamide core with a substituted pyrazole ring and a tetrahydro-2H-pyran-2-yl group. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for research in medicinal chemistry and drug design.
Properties
IUPAC Name |
2-methoxy-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-22-16-14(6-4-7-17-16)15(21)19-12-9-18-20(10-12)11-13-5-2-3-8-23-13/h4,6-7,9-10,13H,2-3,5,8,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHZVMIYIWJGQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=CN(N=C2)CC3CCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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